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Compound of Interest

Compound Name: beta-Glucogallin

Cat. No.: B7957183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of β-Glucogallin (1-O-galloyl-β-D-glucose), a naturally occurring polyphenol with significant

potential in pharmaceutical research due to its antioxidant properties and its role as an aldose

reductase inhibitor. The following sections detail both enzymatic and chemical synthesis routes,

purification methods, and characterization data to guide researchers in obtaining high-purity β-

Glucogallin for their studies.

Physicochemical and Spectroscopic Data
For ease of comparison and characterization, the key physicochemical and spectroscopic data

for β-Glucogallin are summarized below.
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Property Value

Molecular Formula C₁₃H₁₆O₁₀

Molecular Weight 332.26 g/mol

Appearance Off-white powder

Solubility Soluble in DMSO and water

¹H NMR (acetone-d₆, D₂O)

δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85

(1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4,

5.8), 3.41–3.48 (4H, m)[1]

¹³C NMR (DMSO-d₆)
δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0,

78.3, 77.1, 73.1, 70.0, 61.0[1]

Mass Spectrometry
[M+Na]⁺ experimental: 355.0624, calculated:

355.0606[1]

Biological Activity: Aldose Reductase Inhibition
β-Glucogallin is a known inhibitor of aldose reductase (AKR1B1), a key enzyme in the polyol

pathway implicated in diabetic complications.

Enzyme Target Substrate IC₅₀ Value (µM)

AKR1B1 Glyceraldehyde 58 ± 3

AKR1B1 Glucose (1 M) 17 ± 1

AKR1B1 Glucose (50 mM) 13 ± 1

AKR1B10 Glyceraldehyde Negligible

AKR1A1 Glyceraldehyde Negligible

Experimental Protocols
Protocol 1: Enzymatic Synthesis of β-Glucogallin
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This protocol outlines the synthesis of β-Glucogallin from gallic acid and UDP-glucose using a

glucosyltransferase enzyme. This method offers high specificity and milder reaction conditions

compared to chemical synthesis.

Materials:

Gallic acid

Uridine diphosphate glucose (UDP-glucose)

UDP-glucose:gallate glucosyltransferase (recombinant or purified from a natural source, e.g.,

oak leaves)

TRIS-HCl buffer (100 mM, pH 7.5)

β-mercaptoethanol

Hydrochloric acid (1 N)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Enzyme Reaction:

In a reaction vessel, dissolve gallic acid (1 equivalent) and UDP-glucose (1.5 equivalents)

in TRIS-HCl buffer.

Add β-mercaptoethanol to a final concentration of 0.1% (v/v).
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Initiate the reaction by adding the UDP-glucose:gallate glucosyltransferase enzyme

preparation.

Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[2]

Reaction Quenching and Extraction:

Stop the reaction by adding 1 N HCl to lower the pH.

Extract the reaction mixture with ethyl acetate three times.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purification:

Purify the crude product by silica gel column chromatography using a suitable solvent

system (e.g., a gradient of methanol in dichloromethane) to obtain pure β-Glucogallin.

Protocol 2: Chemical Synthesis of 1-O-Galloyl-β-D-
glucopyranose
This protocol describes a multi-step chemical synthesis approach for preparing β-Glucogallin.

This method involves protection and deprotection steps to achieve the desired regioselectivity.

Materials:

D-glucose

Gallic acid

Pyridine

Acetic anhydride
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Tri-O-benzylgalloyl chloride

Palladium on carbon (10% Pd-C)

Tetrahydrofuran (THF)

Ethanol

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

Protection of D-glucose:

Acetylate D-glucose with acetic anhydride in pyridine to protect the hydroxyl groups.

Galloylation:

React the protected glucose with tri-O-benzylgalloyl chloride in anhydrous pyridine at 60°C

for 48 hours.[3]

Deprotection (Hydrogenation):

Dissolve the galloylated product in a mixture of THF and aqueous ethanol.

Add 10% Pd-C as a catalyst.

Perform hydrogenation under 10 atmospheric pressure at 40°C for 12 hours to remove the

benzyl protecting groups.[3]

Purification:

After the reaction, filter off the catalyst and concentrate the filtrate.
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Purify the resulting residue by silica gel column chromatography, followed by preparative

HPLC to isolate pure 1-O-galloyl-β-D-glucopyranose.

Protocol 3: Purification by Preparative High-
Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of β-Glucogallin from a crude reaction mixture or

partially purified sample.

Instrumentation and Columns:

Preparative HPLC system with a UV detector

C18 reversed-phase preparative column (e.g., Phenomenex Luna, 5 µm, 100 Å, 10 x 250

mm) with a compatible guard column.[1]

Mobile Phase and Gradient:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A linear gradient from 5% to 30% Mobile Phase B over a specified time, followed

by a wash and re-equilibration step. The exact gradient will need to be optimized based on

the analytical separation.[1]

Procedure:

Sample Preparation: Dissolve the crude β-Glucogallin in a minimal amount of the initial

mobile phase composition (e.g., 5% acetonitrile in water).

Injection and Fraction Collection:

Inject the sample onto the equilibrated preparative column.

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

Collect fractions corresponding to the β-Glucogallin peak.
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Analysis and Pooling:

Analyze the collected fractions by analytical HPLC to assess purity.

Pool the fractions containing high-purity β-Glucogallin.

Solvent Removal: Remove the HPLC solvents from the pooled fractions by lyophilization or

rotary evaporation to obtain the pure solid product.

Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of β-

Glucogallin.
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Caption: General workflow for the synthesis and purification of β-Glucogallin.

Signaling Pathway Involvement: The Polyol Pathway
β-Glucogallin's therapeutic potential is closely linked to its inhibition of aldose reductase, a

critical enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes

overactivated, leading to the accumulation of sorbitol and subsequent cellular stress, a key

factor in the pathogenesis of diabetic complications.
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Caption: The Polyol Pathway and the inhibitory action of β-Glucogallin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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